molecular formula C12H18N2O B14444620 N,N-Di(propan-2-yl)pyridine-2-carboxamide CAS No. 77923-97-8

N,N-Di(propan-2-yl)pyridine-2-carboxamide

Cat. No.: B14444620
CAS No.: 77923-97-8
M. Wt: 206.28 g/mol
InChI Key: RISFVVVLZGXXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Di(propan-2-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two isopropyl groups attached to the nitrogen atom of the carboxamide group, which is in turn attached to the 2-position of the pyridine ring. Pyridine carboxamides are known for their diverse applications in various fields, including medicinal chemistry, coordination chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di(propan-2-yl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with isopropylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond . The reaction can be summarized as follows:

    Esterification: Pyridine-2-carboxylic acid is esterified to form the corresponding ester.

    Amidation: The ester is then reacted with isopropylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Di(propan-2-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N,N-Di(propan-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Di(propan-2-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of isopropyl groups enhances its lipophilicity and may influence its binding affinity to target molecules.

Properties

CAS No.

77923-97-8

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N,N-di(propan-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C12H18N2O/c1-9(2)14(10(3)4)12(15)11-7-5-6-8-13-11/h5-10H,1-4H3

InChI Key

RISFVVVLZGXXCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.